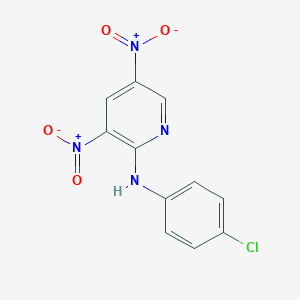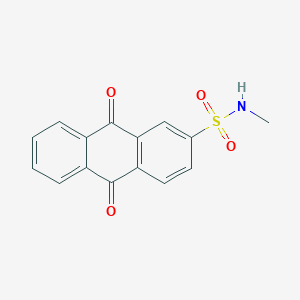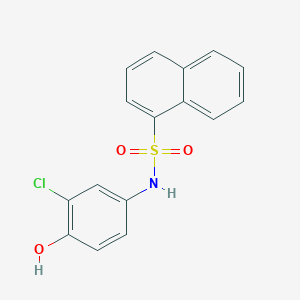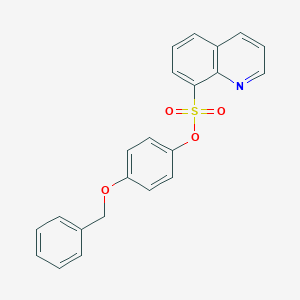
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chloroanilino group and two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of the 4-chloroanilino group. One common method involves the following steps:
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then reacted with 4-chloroaniline under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3), to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Studied for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chloroanilino)-3,5-dinitropyridine: Similar structure but with different substitution patterns.
2-(4-Methoxyanilino)-3,5-bisnitropyridine: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H7ClN4O4 |
|---|---|
Molekulargewicht |
294.65g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-10(16(19)20)5-9(6-13-11)15(17)18/h1-6H,(H,13,14) |
InChI-Schlüssel |
LBIVAXWKEDSDHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxyethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B375153.png)
![Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B375154.png)
![METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B375155.png)

![Ethyl 4-[(1-naphthylsulfonyl)amino]benzoate](/img/structure/B375158.png)
![Methyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B375160.png)
![N-(3-chlorophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B375161.png)
![5,14-Dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carbonitrile](/img/structure/B375162.png)


![13-Acetylbenzo[5,6]indolo[1,2-b]isoquinoline-5,14-dione](/img/structure/B375165.png)
![N-[4-(acetylamino)phenyl]-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375171.png)
![3-[(2-Methoxy-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B375172.png)
